molecular formula C12H13N3O B1531291 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1248385-74-1

2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No. B1531291
M. Wt: 215.25 g/mol
InChI Key: XZNFYYDIYVMKNU-UHFFFAOYSA-N
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Description

“2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is structurally diverse and can be synthesized via the reaction of amidoximes with isatoic anhydrides .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline” is represented by the empirical formula C10H15N3O2 . The structure includes a 1,2,4-oxadiazole ring and an aniline group .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight of the compound is 209.25 .

Scientific Research Applications

The compound “2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline” belongs to the class of 1,2,4-oxadiazoles. This class of compounds is known for its diverse biological activities and has been explored for various scientific research applications. Below are six potential applications based on the general properties of 1,2,4-oxadiazoles:

Anti-Infective Agents: 1,2,4-Oxadiazoles have been studied for their potential as anti-infective agents. They have shown promise in molecular docking studies against specific enzymes like Trypanosoma cruzi cysteine protease cruzain .

Drug Discovery and Synthesis: These compounds have been utilized in drug discovery due to their efficiency in synthesis using microwave irradiation (MWI), which offers advantages like short reaction times and high yields .

Anti-Inflammatory and Analgesic Activities: Derivatives of oxadiazoles have demonstrated anti-inflammatory and analgesic activities in pharmacological studies .

Efficient Synthesis Methods: Efficient one-pot synthesis methods for oxadiazole derivatives have been developed, which are valuable for creating libraries of compounds for further biological evaluation .

Role in Modern Agriculture: Oxadiazole structures play a significant role in modern agriculture due to their biological activity against various diseases in plants .

6. Potential in Treating Human and Animal Diseases The heterocyclic ring structure of oxadiazoles has been used successfully in treating diseases in humans and animals .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10-4-2-1-3-9(10)7-11-14-12(15-16-11)8-5-6-8/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNFYYDIYVMKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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